molecular formula C22H17BrN6OS B2597798 N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1223891-42-6

N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No. B2597798
CAS RN: 1223891-42-6
M. Wt: 493.38
InChI Key: SJEMLTHYACONHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17BrN6OS and its molecular weight is 493.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogenation and Sulfanyl Group Applications

  • Halogenation Reactions : Studies on compounds like N-(2-acetylbenzofuran-3-yl)acetamide show reactions with halogens to produce derivatives with potential scientific applications, suggesting a method for modifying related complex molecules for enhanced activity or specificity in various research fields, including material science and pharmaceuticals S. Jordan & R. Markwell, 1978.

  • Anticancer Activity : Research on 4-arylsulfonyl-1,3-oxazoles, structurally related to the query compound through the presence of arylsulfonyl and oxazole groups, demonstrates their potential in anticancer applications. These compounds showed activity against various cancer cell lines, indicating the relevance of such structures in developing novel anticancer agents Volodymyr Zyabrev et al., 2022.

  • Antiviral Properties : Derivatives containing bromophenoxyalkyluracil moieties have been found to possess significant antiviral properties, particularly against human cytomegalovirus. This highlights the potential of halogenated and sulfanyl-containing compounds in the development of new antiviral drugs M. P. Paramonova et al., 2020.

  • Antimicrobial and Antifungal Agents : A study on thiazolidin-4-one derivatives, including sulfanyl groups, has revealed their potential as antimicrobial and antifungal agents. This suggests that complex molecules incorporating sulfanyl acetamide moieties could be explored for similar applications B. A. Baviskar et al., 2013.

Enzyme Inhibition for Therapeutic Applications

  • Enzyme Inhibitory Potential : The synthesis and investigation of sulfonamides with benzodioxane and acetamide moieties for enzyme inhibitory activities against α-glucosidase and acetylcholinesterase suggest the utility of such compounds in therapeutic research, particularly for treating diseases related to enzyme dysfunction M. Abbasi et al., 2019.

properties

IUPAC Name

N-(2-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN6OS/c1-14-6-8-15(9-7-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-5-3-2-4-16(17)23/h2-11,18-19,21,25,27H,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCJMJLCFJQPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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